6-Fluoro-DL-tryptophan 6-Fluoro-DL-tryptophan 6-Fluoro-DL-tryptophan is an indolyl carboxylic acid.
Tryptophan, 6-fluoro- is a natural product found in Aspergillus fumigatus with data available.
Brand Name: Vulcanchem
CAS No.: 7730-20-3
VCID: VC21539397
InChI: InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)
SMILES: C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N
Molecular Formula: C11H11FN2O2
Molecular Weight: 222.22 g/mol

6-Fluoro-DL-tryptophan

CAS No.: 7730-20-3

Cat. No.: VC21539397

Molecular Formula: C11H11FN2O2

Molecular Weight: 222.22 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-DL-tryptophan - 7730-20-3

CAS No. 7730-20-3
Molecular Formula C11H11FN2O2
Molecular Weight 222.22 g/mol
IUPAC Name 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Standard InChI Key YMEXGEAJNZRQEH-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N
Canonical SMILES C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N

Chemical Identity and Properties

Structure and Basic Information

6-Fluoro-DL-tryptophan (CAS No. 7730-20-3) is characterized by the molecular formula C11H11FN2O2 and a molecular weight of 222.22 g/mol . The compound is a racemic mixture of D and L enantiomers, with the fluorine atom positioned at the 6-position of the indole ring . It appears as an almost white to beige crystalline powder .

Common synonyms include:

  • DL-6-Fluorotryptophan

  • H-Trp(6-F)-OH

  • H-DL-Trp(6-F)-OH

  • 6-FLUOROTRYPTOPHAN

  • 2-azaniumyl-3-(6-fluoro-1H-indol-3-yl)propanoate

Physical and Chemical Properties

The physical and chemical properties of 6-Fluoro-DL-tryptophan are summarized in Table 1.

Table 1: Physical and Chemical Properties of 6-Fluoro-DL-tryptophan

PropertyValue
AppearanceAlmost white to beige crystalline powder
Melting point280-285°C (decomposition)
Boiling point450.7±45.0°C (Predicted)
Density1.2556 (estimate)
pKa2.22±0.10 (Predicted)
UV/Vis λmax218 nm
SolubilitySlightly soluble in aqueous base, methanol (heated), and water
Storage conditionsDark place, inert atmosphere, freezer under -20°C

Solubility studies indicate that 6-Fluoro-DL-tryptophan is soluble in organic solvents such as methanol and acetic acid (2%) at concentrations of approximately 0.1 and 1 mg/ml, respectively . To enhance aqueous solubility, dilution of the organic solvent solution into aqueous buffers or isotonic saline is recommended .

Biological Activity

Mechanism of Action

6-Fluoro-DL-tryptophan functions primarily as a serotonin (5-HT) synthesis inhibitor . Serotonin, a monoamine neurotransmitter biochemically derived from tryptophan, plays crucial roles in various physiological processes, including mood regulation, gastrointestinal function, and cognitive processes . By interfering with the serotonin synthesis pathway, 6-Fluoro-DL-tryptophan provides researchers with a valuable tool for investigating serotonergic pathways.

Metabolic Pathways

When administered to rats, 6-Fluoro-DL-tryptophan undergoes metabolism in the brain, producing three main metabolites :

  • 6-fluoro-5-hydroxytryptophan

  • 6-fluoro-5-HT (6-fluoroserotonin)

  • 6-fluoro-5-HIAA (6-fluoro-5-hydroxyindolacetic acid)

These metabolites were identified using liquid chromatography with electrochemical detection and/or radioenzymology, in comparison with fluorinated standards, or after NSD 1015 or pargyline coadministration with 6-Fluoro-DL-tryptophan . The brain elimination half-life of 6-Fluoro-DL-tryptophan is estimated at 0.5-1 hour .

Effects on Neurotransmitter Systems

Research demonstrates that 6-Fluoro-DL-tryptophan exhibits specific effects on the serotonergic system without significantly affecting other neurotransmitters. When administered to rats at doses between 50-200 mg/kg (i.p.), the following observations were made :

  • Neither norepinephrine nor dopamine and its major metabolites were affected

  • Serotonin (5-HT) showed transient depletion in all brain areas studied, with a maximum reduction of 60-65% observed between 1-3 hours post-administration

  • Serotonin levels generally returned to control values after 6 hours

  • 5-Hydroxyindolacetic acid (5-HIAA) levels were also reduced by 40-60% at 3 hours post-administration

  • A large dose-dependent increase in tryptophan was observed in brain areas, possibly due to inhibition of tryptophan incorporation into protein

These findings suggest that 6-Fluoro-DL-tryptophan could be used as an in vivo precursor of 6-fluoro-5-HT with potential applications in tracing neuronal serotoninergic pools .

In Vitro Studies

Protein Binding Studies

The interaction between 6-Fluoro-DL-tryptophan and albumin has been investigated to understand its transport and distribution in biological systems. In equilibrium dialysis experiments, albumin bound approximately 50% of 6-Fluoro-DL-tryptophan, compared to about 80% binding of L-tryptophan .

Competitive inhibition studies assessed the decrease in the apparent Ka (association constant) of tryptophan in the presence of 6-Fluoro-DL-tryptophan, with no modification of the N value (number of binding sites) . This competitive binding may influence the pharmacokinetics and distribution of both compounds in vivo.

Enzymatic Interactions

6-Fluoro-DL-tryptophan can serve as a substrate for the serotonin neural transporter, facilitating its passage through the blood-brain barrier . This property is crucial for its effectiveness as a research tool in neuroscience studies, enabling the compound to reach its target sites within the central nervous system.

Additionally, fluorinated tryptophans have been investigated as substrates and inhibitors in enzymatic reactions, providing insights into the mechanisms and specificities of various enzymes involved in tryptophan metabolism .

In Vivo Studies

Synthesis of Labeled Compounds

The synthesis of 18F-labeled 6-fluorotryptophan has been reported for imaging applications. Methods include the Schiemann reaction of diethylformamido (1-acetyl-6-amino-indol-3-ylmethyl) malonate and hydrolysis of the product with aqueous sodium hydroxide . These labeled compounds have been used in animal experiments to study the biodistribution and pharmacokinetics of 6-fluorotryptophan.

More recent research has developed improved methods for the preparation of 18F-labeled tryptophan derivatives, including N-In-methyl-6-[18F]fluorotryptophan, using alcohol-enhanced Cu-mediated radiofluorination of boronate precursors .

Applications

Research Applications

6-Fluoro-DL-tryptophan has several important research applications:

  • Neuroscience Studies: Its specific effects on serotonergic pathways make it valuable for investigating the roles of serotonin in various neurological and behavioral processes .

  • Protein Interaction Studies: As a tryptophan analog, it can be used to study protein interactions and enzyme activities, providing insights into metabolic pathways and cellular functions .

  • Tracer Studies: It can serve as a precursor for 6-fluoro-5-HT, potentially allowing researchers to trace neuronal serotoninergic pools .

  • Synthetic Biochemistry: The compound has been utilized in the development of novel tRNA synthetases for site-specific incorporation of fluorinated tryptophan analogs into proteins .

Pharmaceutical Applications

In pharmaceutical development, 6-Fluoro-DL-tryptophan serves as a building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders . Its specific interactions with serotonergic pathways make it a valuable starting point for the development of drugs aimed at conditions involving serotonin dysregulation.

Analytical Applications

In analytical chemistry, 6-Fluoro-DL-tryptophan is used as a standard in chromatography, aiding in the accurate analysis of tryptophan levels in various samples . Its distinctive chemical properties and well-characterized behavior in analytical systems make it a reliable reference compound for quantitative analyses.

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